N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or solvents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including its reactivity, selectivity, and the mechanism of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Utility in Heterocyclic Synthesis
This compound serves as a key intermediate in the synthesis of diverse heterocyclic derivatives. Research demonstrates its utility in generating pyrazole, pyridine, and pyrimidine derivatives through reactions with various reagents, highlighting its significant role in the development of novel molecules with potential therapeutic properties (Fadda et al., 2012).
Anticancer and Anti-inflammatory Applications
Further studies have investigated the synthesis of pyrazolopyrimidines derivatives from this compound, evaluating their anticancer and anti-inflammatory activities. These derivatives have shown promise in biological screenings, suggesting their potential as therapeutic agents in treating various diseases (Rahmouni et al., 2016).
Antimicrobial and Antifungal Activities
The compound has also been a precursor for the synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives. These newly synthesized compounds have been evaluated for their antimicrobial activities, contributing to the search for new antimicrobial agents (Gad-Elkareem et al., 2011).
Contribution to Novel Molecular Frameworks
Research into the compound's reactivity has facilitated the development of novel molecular frameworks, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These studies highlight its significance in expanding the chemical space of bioactive molecules with potential application in drug discovery (Abdel‐Aziz et al., 2008).
Structural and Spectroscopic Characterization
The compound has been structurally and spectroscopically characterized, laying the foundation for further chemical transformations. Its reactivity with various reagents to produce a wide range of heterocyclic compounds underscores its value in synthetic organic chemistry and the design of novel compounds for pharmaceutical research (Othman, 2013).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.
properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-17-23(25(33)31(29(17)2)20-11-7-4-8-12-20)28-24(32)19-14-30(15-19)22-13-21(26-16-27-22)18-9-5-3-6-10-18/h3-13,16,19H,14-15H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVAWLKTLSRLQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide |
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